Selitrectinib

TRK inhibitor resistance solvent-front mutation Ba/F3 cellular assay

Selitrectinib (LOXO-195/BAY 2731954) is the clinically-validated second-generation TRK inhibitor for research models harboring acquired resistance mutations (TRKA G595R, TRKC G623R, TRKA G667C). Unlike first-generation inhibitors that show >100-fold potency loss against these variants, selitrectinib maintains low-nanomolar activity (IC₅₀ 2.0–9.8 nM). Offers >1,000-fold selectivity for 98% of non-TRK kinases, enabling clean pathway interrogation without ALK/ROS1 off-target effects. Oral bioavailability confirmed in xenograft models. Essential reference compound for resistance-focused drug discovery programs.

Molecular Formula C20H21FN6O
Molecular Weight 380.4 g/mol
CAS No. 2097002-61-2
Cat. No. B610772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelitrectinib
CAS2097002-61-2
SynonymsLOXO-195;  LOXO 195;  LOXO195;  BAY 2731954;  BAY-2731954;  BAY2731954;  Selitrectinib
Molecular FormulaC20H21FN6O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
InChIInChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1
InChIKeyOEBIHOVSAMBXIB-SJKOYZFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selitrectinib (BAY 2731954; LOXO-195): A Next-Generation TRK Inhibitor for Acquired Resistance Research


Selitrectinib (CAS 2097002-61-2; LOXO-195; BAY 2731954) is an orally available, second-generation tropomyosin receptor kinase (TRK) inhibitor [1]. Developed to overcome acquired resistance to first-generation TRK inhibitors such as larotrectinib and entrectinib, it targets recurrent kinase domain mutations—including solvent-front (e.g., TRKA G595R, TRKC G623R) and xDFG (e.g., TRKA G667C) substitutions—with low nanomolar potency [2][3]. In kinase assays, selitrectinib inhibits wild-type TRKA and TRKC with IC₅₀ values of 0.6 nM and <2.5 nM, respectively [1][4].

Selitrectinib: Why First-Generation or Pan-TRK Inhibitors Are Not Interchangeable


Resistance to first-generation TRK inhibitors (larotrectinib, entrectinib) frequently arises via on-target kinase domain mutations, particularly solvent-front (e.g., TRKA G595R, TRKC G623R) and gatekeeper substitutions [1]. In cellular assays, these mutations confer >100-fold loss of potency for larotrectinib and entrectinib [2][3]. Selitrectinib was specifically engineered to maintain low-nanomolar activity against these acquired resistance variants [1][4]. Consequently, substituting a first-generation TRK inhibitor for selitrectinib in research models harboring these mutations will produce quantitatively divergent results and invalid conclusions regarding TRK dependency. For procurement decisions, this mechanistic differentiation mandates compound-level specificity based on the mutational context of the experimental system.

Selitrectinib Quantitative Differentiation Data: Head-to-Head Comparisons vs Larotrectinib and Entrectinib


Potency Against Solvent-Front Resistance Mutation TRKA G595R: Head-to-Head Cellular Comparison

In a head-to-head comparison using Ba/F3 cells expressing LMNA::NTRK1 harboring the solvent-front mutation TRKA G595R, selitrectinib demonstrated an IC₅₀ of 18.7 ± 6.4 nM, whereas larotrectinib and entrectinib exhibited IC₅₀ values of 3,540 ± 1,560 nM and 987 ± 487 nM, respectively [1]. This represents an approximate 189-fold improvement over larotrectinib and a 53-fold improvement over entrectinib against this clinically relevant resistance mutation.

TRK inhibitor resistance solvent-front mutation Ba/F3 cellular assay NTRK fusion

Activity Against TRKC Solvent-Front Mutation G623R: Quantitative Resistance Overcome

In kinase enzyme assays, selitrectinib inhibits the solvent-front mutant TRKC G623R with an IC₅₀ of 2.3 nM [1]. In a direct head-to-head cellular comparison (Ba/F3 cells), selitrectinib exhibited an IC₅₀ of 27.7 ± 6.8 nM against TRKC G623R, compared to 6,940 ± 1,090 nM for larotrectinib and 1,500 ± 440 nM for entrectinib [2]. This represents a 250-fold improvement over larotrectinib and a 54-fold improvement over entrectinib.

TRKC solvent-front mutation resistance kinase inhibitor

Kinase Selectivity: >1,000-Fold Selectivity Over 98% of Non-TRK Kinases Tested

In a panel of 228 individual non-TRK kinases, selitrectinib at 1 μM (approximately 1,667-fold higher than its IC₅₀ for TRKA) demonstrated >1,000-fold selectivity for 98% of the kinases tested [1]. At this concentration, fewer than 2% of non-TRK kinases exhibited >50% inhibition [1]. This narrow kinome profile contrasts with multi-kinase inhibitors such as entrectinib (which also targets ALK and ROS1) and establishes a quantifiable selectivity advantage for experiments requiring TRK-specific pathway interrogation.

kinase selectivity off-target profiling TRK kinase panel

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models of Resistance

In NIH 3T3 xenograft models expressing resistance mutations, selitrectinib at 30 mg/kg BID produced tumor regression or significant growth inhibition. In the TRKA G595R solvent-front mutant model, tumor volume was reduced by approximately 50% from baseline after 9-12 days of dosing, while vehicle-treated tumors grew >300% [1]. In the TRKA G667C xDFG mutant model, selitrectinib at 30 mg/kg BID achieved tumor stasis (tumor growth inhibition ~100%), contrasting with larotrectinib which showed minimal efficacy against these mutations [1][2].

xenograft TRKA G595R TRKA G667C in vivo efficacy tumor growth inhibition

Pharmacokinetic Liability: ABCB1/ABCG2-Mediated Efflux Restricts Brain Penetration

In Abcb1a/1b⁻/⁻;Abcg2⁻/⁻ knockout mice, oral administration of selitrectinib (10 mg/kg) resulted in a 5.8-fold increase in brain-to-plasma ratio compared to wild-type mice, indicating substantial restriction of brain accumulation by ABCB1 and ABCG2 efflux transporters [1]. Oral availability increased by 1.7-fold in transporter-deficient mice. Additionally, plasma exposure over 4 hours was reduced by 2.3-fold upon transgenic overexpression of human CYP3A4 [1][2]. This transporter-mediated exclusion is a quantifiable liability that distinguishes selitrectinib from more brain-penetrant TRK inhibitors (e.g., entrectinib, which was designed for CNS penetration).

pharmacokinetics brain penetration ABCB1 ABCG2 efflux transporter CYP3A

Clinical Proof-of-Concept: Objective Response in Larotrectinib-Resistant Patients

In a phase I study (NCT03215511) of patients with NTRK fusion-positive solid tumors who had developed acquired resistance to first-generation TRK inhibitors, selitrectinib demonstrated clinical activity. Preliminary findings reported an objective response rate (ORR) of 45% in 20 evaluable patients who had previously progressed on TRK inhibitor therapy [1]. The first two patients treated with selitrectinib after developing resistance mutations on larotrectinib experienced rapid tumor responses, providing clinical proof-of-concept for sequential TRK inhibition [2]. While this is clinical rather than preclinical evidence, it validates the translational relevance of the preclinical differentiation data.

clinical trial acquired resistance objective response rate NTRK fusion

Selitrectinib: Optimal Use Cases Based on Quantitative Differentiation


Modeling Acquired Resistance to First-Generation TRK Inhibitors

Selitrectinib is the appropriate tool compound for cellular (e.g., Ba/F3) and in vivo (xenograft) models harboring solvent-front (TRKA G595R, TRKC G623R) or gatekeeper (TRKA F589L) mutations that confer >100-fold resistance to larotrectinib and entrectinib [1][2]. In these systems, selitrectinib maintains low-nanomolar potency (IC₅₀ 18.7-27.8 nM) while first-generation inhibitors are essentially inactive [1].

TRK-Specific Pathway Interrogation Without ALK/ROS1 Confounding

For experiments requiring clean TRK pathway interrogation, selitrectinib offers >1,000-fold selectivity for 98% of non-TRK kinases at 1 μM, providing a narrower kinome profile than entrectinib (which potently inhibits ALK and ROS1) [3]. This selectivity is advantageous for dissecting TRK-dependent signaling mechanisms without confounding off-target kinase inhibition.

Systemic or Non-CNS Tumor Models Requiring Oral Bioavailability

Selitrectinib is orally bioavailable and demonstrates robust tumor growth inhibition in systemic xenograft models [4]. However, brain accumulation is substantially restricted by ABCB1 and ABCG2 efflux transporters (5.8-fold lower in wild-type vs transporter-deficient mice) [5]. For CNS-focused research, alternative compounds with superior brain penetration should be considered [5].

Translational Research in NTRK Fusion-Positive Cancers with Prior TKI Exposure

For translational research programs focused on sequential TRK inhibition strategies or overcoming clinical acquired resistance, selitrectinib represents the most clinically advanced selective second-generation TRK inhibitor with demonstrated phase I activity in larotrectinib-resistant patients (45% ORR) [6][7]. This clinical validation supports its use as a reference compound in drug discovery programs targeting resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selitrectinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.